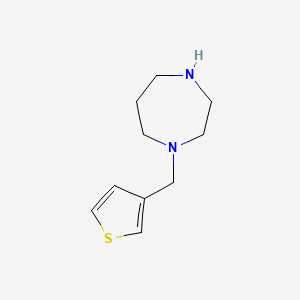
1-(2,5-difluorophenyl)-1H-pyrazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two fluorine atoms attached to the phenyl ring and an aldehyde group at the 5-position of the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(2,5-difluorophenyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of a hydrazone precursor. The process can be summarized as follows:
Formation of Hydrazone: The initial step involves the reaction of 2,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes.
Analyse Chemischer Reaktionen
1-(2,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives, including this compound, have shown potential as anticancer agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 1-(2,5-difluorophenyl)-1H-pyrazole-5-carbaldehyde is not fully elucidated. studies suggest that its biological activity may involve the inhibition of specific enzymes or receptors. For example, pyrazole derivatives have been shown to inhibit kinases and other enzymes involved in cellular signaling pathways . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-(3,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde: This compound has fluorine atoms at different positions on the phenyl ring, which may affect its chemical reactivity and biological activity.
5-Amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: This compound contains an amino group and a carbonitrile group, which can influence its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H6F2N2O |
|---|---|
Molekulargewicht |
208.16 g/mol |
IUPAC-Name |
2-(2,5-difluorophenyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C10H6F2N2O/c11-7-1-2-9(12)10(5-7)14-8(6-15)3-4-13-14/h1-6H |
InChI-Schlüssel |
VSWUGTXMAKEEIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)N2C(=CC=N2)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)






![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
![N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)
![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)

